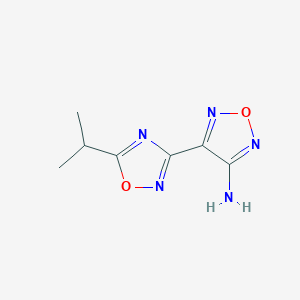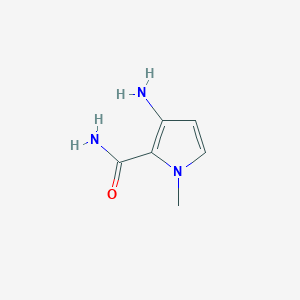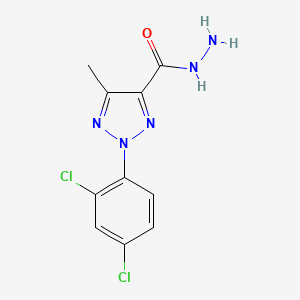![molecular formula C13H17ClN2O2 B11785915 (1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)
(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S)-Benzyl6-amino-3-azabicyclo[310]hexane-3-carboxylatehydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride typically involves the use of cyclopropyl-fused pyrrolidine-based intermediates. One common method includes the reduction of an acid precursor using ammonium formate, nicotinamide adenine dinucleotide, dithiothreitol, and a partially purified enzyme concentrate. This is followed by the protection of the resulting amine with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of photochemistry and modular approaches, such as [2 + 2] cycloaddition, has been explored to access new building blocks for the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a promising target for the development of therapeutics for neurological disorders, including Alzheimer’s disease . The activation of α7 nAChR leads to the modulation of neurotransmitter release and neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride: Shares a similar bicyclic structure and is also investigated for its therapeutic potential.
Cyclopropyl-fused pyrrolidines: Used as intermediates in the synthesis of various bioactive compounds.
Uniqueness
(1S,5S)-Benzyl6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylatehydrochloride is unique due to its specific agonistic activity on the α7 nAChR, making it a valuable compound for the development of targeted therapies for neurological disorders.
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
benzyl (1S,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H/t10-,11-;/m1./s1 |
InChI-Schlüssel |
GZAXSRIURFIYAO-NDXYWBNTSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](C2N)CN1C(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)






![2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile](/img/structure/B11785868.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)

![4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11785895.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)
